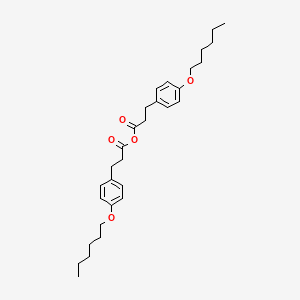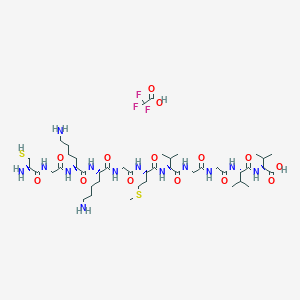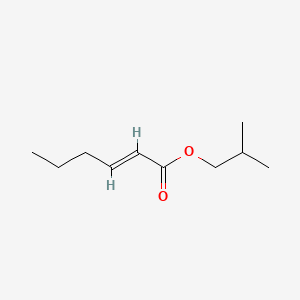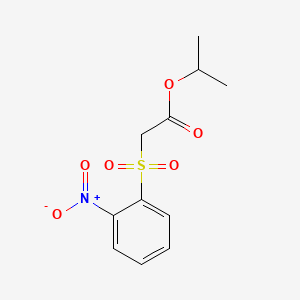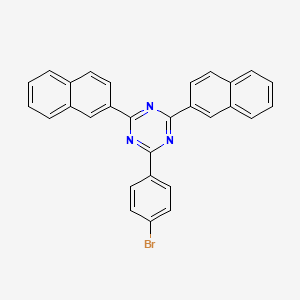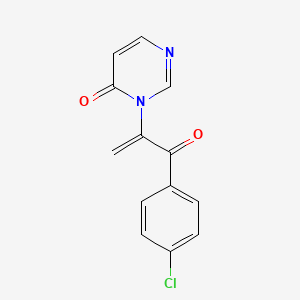
Sorbitan, mono-9,12-octadecadienoate, (Z,Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- is a chemical compound with the molecular formula C24H42O6 and a molecular weight of 426.58668 g/mol . It is an ester derived from sorbitan and linoleic acid, and it is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- typically involves the esterification of sorbitan with linoleic acid. The reaction is catalyzed by an acid or base, and it is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of substituted esters and amides.
Applications De Recherche Scientifique
Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Utilized in the formulation of pharmaceutical products, particularly in topical and transdermal drug delivery systems.
Industry: Applied in the production of cosmetics, personal care products, and food additives due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- involves its ability to interact with lipid membranes and alter their properties. It acts as a surfactant, reducing surface tension and facilitating the formation of stable emulsions. The compound can also interact with proteins and other biomolecules, affecting their function and stability.
Molecular Targets and Pathways:
Lipid Membranes: Alters membrane fluidity and permeability.
Proteins: Can bind to proteins and modify their activity.
Cellular Pathways: Influences cellular signaling pathways related to lipid metabolism and transport.
Comparaison Avec Des Composés Similaires
Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- can be compared with other similar compounds such as:
Sorbitan monostearate: Another ester of sorbitan, but with stearic acid instead of linoleic acid.
Sorbitan monolaurate: An ester of sorbitan with lauric acid.
Sorbitan monooleate: An ester of sorbitan with oleic acid.
Uniqueness:
Fatty Acid Composition: The presence of linoleic acid (a polyunsaturated fatty acid) in Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- gives it unique properties compared to other sorbitan esters.
Emulsifying Properties: It has distinct emulsifying properties that make it suitable for specific applications in pharmaceuticals and cosmetics.
Propriétés
Numéro CAS |
71872-97-4 |
|---|---|
Formule moléculaire |
C24H42O6 |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C24H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h6-7,9-10,20-21,23-26,28H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-,21+,23+,24?/m0/s1 |
Clé InChI |
UVGJXXLGAIAQJV-NRGHPVTOSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




